molecular formula C16H19N3O3 B6982193 Methyl 2-[2,6-dimethyl-4-[(pyrimidin-5-ylamino)methyl]phenoxy]acetate

Methyl 2-[2,6-dimethyl-4-[(pyrimidin-5-ylamino)methyl]phenoxy]acetate

Cat. No.: B6982193
M. Wt: 301.34 g/mol
InChI Key: LUIXKNCWIAUEEP-UHFFFAOYSA-N
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Description

Methyl 2-[2,6-dimethyl-4-[(pyrimidin-5-ylamino)methyl]phenoxy]acetate is a synthetic organic compound that belongs to the class of phenoxyacetates. This compound is characterized by its unique structure, which includes a pyrimidinylamino group attached to a dimethylphenoxy moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2,6-dimethyl-4-[(pyrimidin-5-ylamino)methyl]phenoxy]acetate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Phenoxyacetate Backbone: The initial step involves the reaction of 2,6-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2,6-dimethylphenoxyacetic acid.

    Esterification: The phenoxyacetic acid is then esterified using methanol and a catalyst like sulfuric acid to produce methyl 2,6-dimethylphenoxyacetate.

    Aminomethylation: The final step involves the reaction of methyl 2,6-dimethylphenoxyacetate with pyrimidin-5-ylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2,6-dimethyl-4-[(pyrimidin-5-ylamino)methyl]phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidinylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[2,6-dimethyl-4-[(pyrimidin-5-ylamino)methyl]phenoxy]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[2,6-dimethyl-4-[(pyrimidin-5-ylamino)methyl]phenoxy]acetate involves its interaction with specific molecular targets. The pyrimidinylamino group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2,6-dimethyl-4-[(pyridin-3-ylamino)methyl]phenoxy]acetate
  • Methyl 2-[2,6-dimethyl-4-[(pyrimidin-4-ylamino)methyl]phenoxy]acetate

Uniqueness

Methyl 2-[2,6-dimethyl-4-[(pyrimidin-5-ylamino)methyl]phenoxy]acetate is unique due to the specific positioning of the pyrimidinylamino group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This unique structure may result in distinct interactions with molecular targets, leading to different pharmacological profiles and applications.

Properties

IUPAC Name

methyl 2-[2,6-dimethyl-4-[(pyrimidin-5-ylamino)methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-11-4-13(6-19-14-7-17-10-18-8-14)5-12(2)16(11)22-9-15(20)21-3/h4-5,7-8,10,19H,6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIXKNCWIAUEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)OC)C)CNC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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